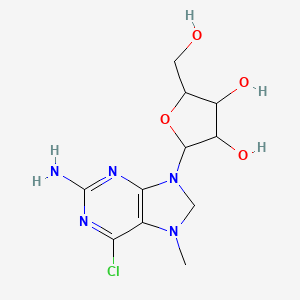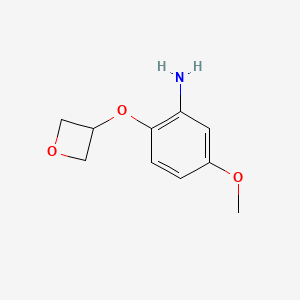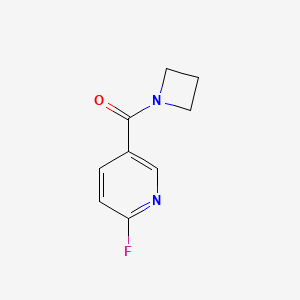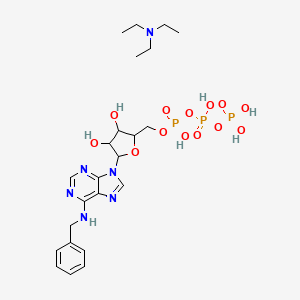![molecular formula C18H21ClN2O4 B12072284 [4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12072284.png)
[4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate is a synthetic organic compound belonging to the quinazoline family This compound is characterized by the presence of a quinazoline core substituted with a chloro group and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Esterification: The ester functionalities can be introduced through esterification reactions using 2,2-dimethylpropanoic acid and appropriate coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ester functionalities, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester groups to alcohols can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of novel catalysts.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as an anticancer agent.
- Evaluated for its antimicrobial properties.
Industry:
- Utilized in the production of advanced materials with specific properties.
- Applied in the development of specialty chemicals.
Mechanism of Action
The mechanism of action of [4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The ester functionalities can undergo hydrolysis, releasing active metabolites that exert biological activity. The chloro group may enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
[4-chloroquinazolin-6-yl] 2,2-dimethylpropanoate: Lacks the ester functionality at the 7-position.
[4-chloro-7-hydroxyquinazolin-6-yl] 2,2-dimethylpropanoate: Contains a hydroxyl group instead of the ester at the 7-position.
[4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] acetate: Has an acetate group instead of the 2,2-dimethylpropanoate.
Uniqueness:
- The presence of two ester functionalities in [4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate provides unique reactivity and potential for diverse chemical modifications.
- The chloro group at the 4-position enhances its chemical stability and binding properties compared to similar compounds.
Properties
Molecular Formula |
C18H21ClN2O4 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
[4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H21ClN2O4/c1-17(2,3)15(22)24-12-7-10-11(20-9-21-14(10)19)8-13(12)25-16(23)18(4,5)6/h7-9H,1-6H3 |
InChI Key |
TWAHMAMOOYRZDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole](/img/structure/B12072216.png)
![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol](/img/structure/B12072222.png)
![2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12072230.png)


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione](/img/structure/B12072255.png)







